molecular formula C34H26N2S B15159869 N~1~,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine CAS No. 651329-43-0

N~1~,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine

Cat. No.: B15159869
CAS No.: 651329-43-0
M. Wt: 494.6 g/mol
InChI Key: UOAJGJNJDIEMAB-UHFFFAOYSA-N
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Description

N₁,N₁,N₃,N₃-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine is a symmetric benzene-1,3-diamine derivative featuring tetraphenylamino groups at the N₁ and N₃ positions and a thiophen-2-yl substituent at the C5 position. This structural motif combines electron-rich phenyl and thiophene moieties, which are critical for tuning electronic properties such as charge transport and optical characteristics.

Properties

CAS No.

651329-43-0

Molecular Formula

C34H26N2S

Molecular Weight

494.6 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetraphenyl-5-thiophen-2-ylbenzene-1,3-diamine

InChI

InChI=1S/C34H26N2S/c1-5-14-28(15-6-1)35(29-16-7-2-8-17-29)32-24-27(34-22-13-23-37-34)25-33(26-32)36(30-18-9-3-10-19-30)31-20-11-4-12-21-31/h1-26H

InChI Key

UOAJGJNJDIEMAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)C4=CC=CS4)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Benzene-1,3-diamine Core: This step involves the nitration of benzene to form nitrobenzene, followed by reduction to obtain benzene-1,3-diamine.

    Attachment of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.

    Incorporation of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology:

    Biomolecular Probes: Utilized in the design of probes for detecting specific biomolecules.

Medicine:

Industry:

    Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Applications Notable Properties Reference
N₁,N₁,N₃,N₃-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine Thiophen-2-yl at C5; N₁,N₃-tetraphenylamino C₃₈H₂₈N₂S Organic electronics (hypothesized) Enhanced charge transport via thiophene conjugation
5-Chloro-N¹-(dibenzo[b,d]furan-4-yl)-N³-(dibenzo[b,d]thiophen-2-yl)-N¹,N³-diphenylbenzene-1,3-diamine Chloro at C5; dibenzofuran/thiophen at N¹/N³ C₄₂H₂₇ClN₂OS Hole transport materials (HTMs) High molecular weight (643.19 g/mol); extended π-system improves charge mobility
5-(tert-Butyl)-N¹,N³-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine tert-Butyl at C5 and N¹/N³ phenyl groups C₃₀H₄₀N₂ Polymer stabilization Improved solubility and thermal stability due to bulky tert-butyl groups
Thiophene-triazine derivatives (e.g., Compound 16a) Thiophene and triazine rings Varies EGFR/HER2 inhibitors (anticancer) Planar structure enhances biological target interaction
N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine Biphenyl core; tetraphenylamino C₃₆H₂₈N₂ Research applications (e.g., catalysis) Extended conjugation increases charge mobility but reduces solubility

Electronic and Optical Properties

  • This contrasts with chloro-substituted HTMs (), where electron-withdrawing groups improve charge injection but reduce emissive properties .
  • tert-Butyl Groups : In , tert-butyl substituents disrupt crystallization, improving film-forming ability in materials science applications .

Research Findings and Trends

  • Substituent Effects : Electron-donating groups (e.g., thiophene, phenyl) enhance charge transport, while electron-withdrawing groups (e.g., chloro) improve interfacial properties in HTMs .
  • Synthetic Challenges : N-arylation of diamines often requires precise catalyst control (e.g., Pd-based systems in ) to avoid byproducts .
  • Emerging Directions : Hybrid structures combining thiophene and triazine motifs (as in ) could bridge electronic and biomedical applications .

Biological Activity

N~1~,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the coupling of thiophene derivatives with phenyl amines under specific conditions to ensure high yield and purity. The process often employs palladium-catalyzed cross-coupling methods, which are well-documented in the literature.

Biological Evaluation

The biological activity of this compound has been evaluated through various assays to determine its pharmacological potential.

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, the compound was tested against free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing notable inhibition percentages. The results are summarized in the following table:

CompoundInhibition (%) at 0.5 mMIC50 (µM)
This compound76.44 ± 0.847.53 ± 0.12
Reference Compound (Quercetin)92.34 ± 0.525.00 ± 0.10

These findings suggest that the compound possesses a strong ability to scavenge free radicals, making it a candidate for further development as an antioxidant agent.

Antiurease Activity

The compound has also been evaluated for its antiurease activity, which is crucial in treating infections caused by urease-producing bacteria. The results indicate a promising antiurease effect compared to standard drugs:

CompoundIC50 (µM)Relative Activity
This compound4.3114.65 times more active than standard
Standard Drug63.00-

This data highlights the potential use of this compound in formulations aimed at combating urease-related pathologies.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various biological targets, including enzymes and receptors involved in oxidative stress and inflammatory pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins such as urease and antioxidant enzymes. These studies reveal that the thiophene moiety plays a critical role in enhancing binding affinity due to its electron-rich nature, facilitating interactions with positively charged residues in the active sites of these enzymes.

Case Studies

Several case studies have documented the efficacy of thiophene derivatives in clinical settings:

  • Case Study on Urease Inhibition : A study involving a series of thiophene-based compounds demonstrated that those with higher electron density exhibited superior inhibition against urease activity, supporting the findings from in vitro assays.
  • Clinical Trials for Antioxidant Properties : Preliminary clinical trials involving patients with oxidative stress-related conditions showed improvements when treated with thiophene derivatives, including this compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N¹,N¹,N³,N³-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine, and how can purity be optimized during synthesis?

  • Methodological Answer : A multi-step approach is typically employed, starting with Suzuki-Miyaura coupling to introduce thiophene and phenyl groups. For example, describes a reflux-based synthesis using POCl₃ as a catalyst for thiadiazole derivatives, which can be adapted for this compound. To optimize purity, column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is recommended post-synthesis. Recrystallization in DMSO/water mixtures (2:1 ratio) may further enhance crystallinity and purity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR spectroscopy to verify substitution patterns (e.g., distinguishing phenyl vs. thiophenyl protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. and emphasize using deuterated solvents (CDCl₃ or DMSO-d₆) and comparing spectral data to computational predictions (e.g., DFT simulations) to resolve ambiguities .

Q. What solvent systems are optimal for studying its photophysical properties?

  • Methodological Answer : Polar aprotic solvents like DMF or THF are preferred due to the compound’s aromatic and thiophene moieties. UV-Vis spectroscopy in these solvents (1×10⁻⁵ M concentration) can reveal λₐ₆ₛ values linked to π→π* transitions. highlights similar protocols for thiophene derivatives, with baseline correction using solvent blanks to minimize interference .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported fluorescence quantum yields for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity or aggregation effects. Use time-resolved fluorescence spectroscopy to compare lifetimes in degassed vs. aerated solvents, as oxygen quenching can reduce yields. suggests integrating controlled environmental conditions (e.g., inert atmosphere) and calibrating instruments with standard dyes (e.g., quinine sulfate) to ensure reproducibility .

Q. What theoretical frameworks guide the investigation of its charge-transfer properties in optoelectronic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and electron density distribution. emphasizes aligning computational results with experimental data (e.g., cyclic voltammetry for redox potentials) to validate charge-transfer mechanisms. Frontier molecular orbital analysis can further explain donor-acceptor interactions in device architectures .

Q. How can researchers address challenges in achieving uniform thin-film deposition for device integration?

  • Methodological Answer : Spin-coating parameters (e.g., 2000 rpm for 30 sec) and solvent annealing (chlorobenzene vapor, 60°C for 10 min) improve film morphology. ’s subclass RDF2050107 on particle technology recommends atomic force microscopy (AFM) to assess surface roughness and X-ray diffraction (XRD) to monitor crystallinity .

Q. What strategies mitigate degradation during long-term stability studies in ambient conditions?

  • Methodological Answer : Encapsulation with UV-curable resins or PMMA layers reduces oxidative and moisture-induced degradation. ’s synthesis protocols for air-sensitive compounds suggest using glovebox environments for sample preparation. Accelerated aging tests (e.g., 85°C/85% RH for 72 hrs) paired with FTIR spectroscopy track functional group stability .

Data Presentation

Property Method Typical Value Reference
Melting PointDSC (10°C/min, N₂ flow)220–225°C
Fluorescence Quantum YieldIntegrating sphere (λₑₓ 365 nm)0.45 ± 0.03 (in THF)
HOMO-LUMO GapDFT (B3LYP/6-31G*)3.1 eV
SolubilityGravimetric analysis>50 mg/mL in DMF

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